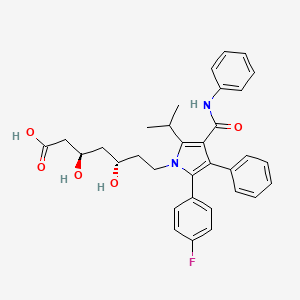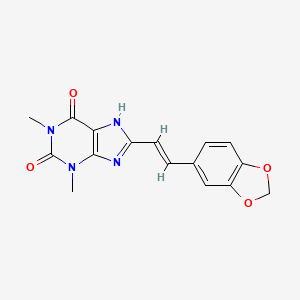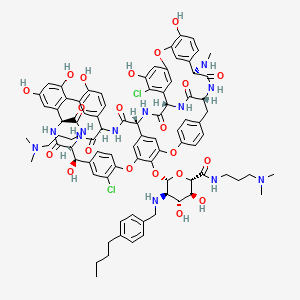
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of Ristomycin A, which is known for its antibiotic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of various functional groups and the formation of complex molecular structures. The specific synthetic routes and reaction conditions would typically involve:
Starting Materials: Identification of suitable starting materials that can be transformed into the desired compound.
Reaction Conditions: Optimization of temperature, pressure, solvents, and catalysts to achieve the desired transformations.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency. This might include:
Batch Processing: Producing the compound in large batches with controlled reaction conditions.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study the interactions between different biomolecules or to investigate its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential antibiotic properties or other therapeutic effects.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could lead to the inhibition or activation of certain biological pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other derivatives of Ristomycin A or other antibiotics with similar structures.
Uniqueness
The uniqueness of this compound could be highlighted by its specific structural features, such as the presence of certain functional groups or the overall molecular architecture.
Conclusion
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex and potentially valuable compound with applications in various scientific fields
Eigenschaften
Molekularformel |
C86H94Cl2N12O21 |
|---|---|
Molekulargewicht |
1702.6 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butylphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C86H94Cl2N12O21/c1-7-8-11-41-12-14-43(15-13-41)40-92-72-74(107)75(108)77(85(116)91-27-10-29-100(5)6)121-86(72)120-76-62-34-47-35-63(76)119-60-25-20-46(32-54(60)87)73(106)71-84(115)97-69(79(110)90-26-9-28-99(3)4)52-36-48(101)37-58(104)64(52)51-31-44(18-23-56(51)102)67(81(112)98-71)94-82(113)68(47)95-83(114)70-53-38-50(39-59(105)65(53)88)118-61-33-45(19-24-57(61)103)66(89-2)80(111)93-55(78(109)96-70)30-42-16-21-49(117-62)22-17-42/h12-25,31-39,55,66-75,77,86,89,92,101-108H,7-11,26-30,40H2,1-6H3,(H,90,110)(H,91,116)(H,93,111)(H,94,113)(H,95,114)(H,96,109)(H,97,115)(H,98,112)/t55-,66+,67-,68-,69+,70+,71+,72-,73-,74-,75+,77+,86-/m1/s1 |
InChI-Schlüssel |
WWCRPILXUJCJJY-BOBOULLOSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


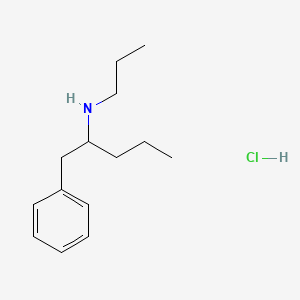
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
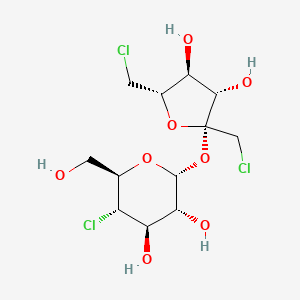

![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
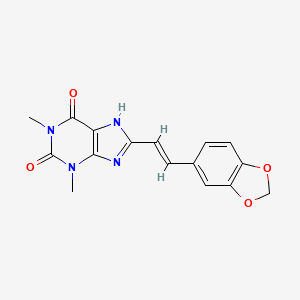

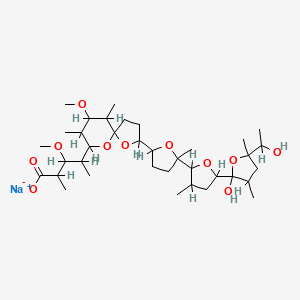
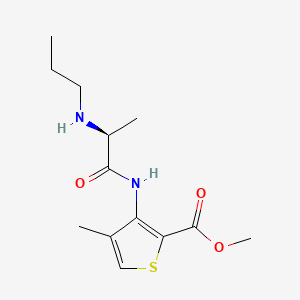
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
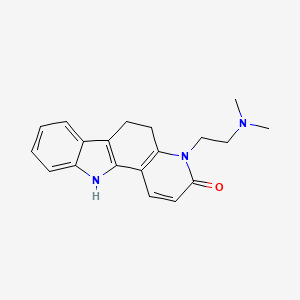
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
